molecular formula C15H18N4O3 B2928173 N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953986-37-3

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2928173
CAS No.: 953986-37-3
M. Wt: 302.334
InChI Key: XPENZLARDMWFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that features a combination of a dimethylamino group, a phenethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)acetamide
  • N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-19(2)12-5-3-11(4-6-12)7-9-16-14(20)15(21)17-13-8-10-22-18-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPENZLARDMWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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